1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
This compound belongs to the diazaspirocyclic thione family, characterized by a spiro[4.4]nonene core fused with a thione group at position 2. The 4-methylbenzoyl moiety at position 1 and the phenyl group at position 3 introduce steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
(4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-15-9-11-17(12-10-15)19(24)23-20(25)18(16-7-3-2-4-8-16)22-21(23)13-5-6-14-21/h2-4,7-12H,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVCDSMXDSBZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves the condensation of appropriate benzoyl and phenyl derivatives with diazaspiro compounds. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in the Diazaspirocyclic Family
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Substituent Effects :
- The 4-methylbenzoyl group in the target compound enhances bioactivity compared to 4-methoxybenzoyl analogues, as seen in pyrrole derivatives (IC50 6–8 μM vs. reduced activity in methoxy variants) .
- Phenyl vs. substituted phenyl (e.g., 3-methylphenyl in ) alters steric bulk and electronic density, impacting solubility and binding interactions .
Physicochemical and Spectroscopic Comparisons
- NMR Data: The target compound’s ¹H-NMR would show distinct aromatic proton signals for the 4-methylbenzoyl (δ ~7.2–7.5 ppm) and phenyl groups (δ ~7.4–7.6 ppm), similar to thiazine-thiones in (e.g., compound 1e: δ 7.42–7.48 ppm for phenyl). Spirocyclic systems exhibit characteristic splitting patterns for non-equivalent protons, as seen in CAS 52546-93-7 (δ 5.44–5.67 ppm for dihydrothiazine protons) .
Solubility and Stability :
Biological Activity
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione (CAS Number: 899910-54-4) is a compound characterized by its unique spirocyclic structure, which is often associated with diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C21H20N2OS, with a molecular weight of 348.5 g/mol. The compound features a diazaspiro framework which contributes to its potential interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2OS |
| Molecular Weight | 348.5 g/mol |
| CAS Number | 899910-54-4 |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity. The spiro structure may facilitate interactions with bacterial cell membranes or inhibit key metabolic enzymes, leading to bactericidal effects. For instance, studies on related diazaspiro compounds have shown significant inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of related diazaspiro compounds:
- Antimicrobial Efficacy : A study demonstrated that similar diazaspiro compounds displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy against resistant strains.
- Anticancer Effects : Research on structurally analogous compounds indicated that they could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds revealed favorable absorption and distribution characteristics, which are critical for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
